molecular formula C21H22N6O2 B2684877 N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-70-7

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2684877
CAS No.: 946297-70-7
M. Wt: 390.447
InChI Key: DNBPZYYXIAEXGF-UHFFFAOYSA-N
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Description

“N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of such compounds involves various methods. One of the methods includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine ring system. It is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Scientific Research Applications

Pharmacological Agent Development

Antiaggregating and Antihypertensive Activities Compounds structurally related to N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown significant biological activities, including platelet antiaggregating effects superior or comparable to acetylsalicylic acid, alongside moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1992).

Adenosine Receptor Affinity Pyrazolo[3,4-d]pyrimidines, as analogues of purines, have exhibited A1 adenosine receptor affinity, suggesting their potential in modulating adenosine receptor-mediated physiological processes. Notably, specific substitutions at the N1 and N5 positions on these compounds enhanced their activity, indicating the significance of structural modifications in targeting receptor subclasses (Harden et al., 1991).

Material Science Applications

High-Performance Polyimides The synthesis of novel diamine monomers incorporating heterocyclic pyridine and triphenylamine groups, leading to the development of high glass transition and thermally stable polyimides, showcases the application of pyrazolo[3,4-d]pyrimidine derivatives in creating materials with excellent mechanical and thermal properties. These materials have potential uses in advanced engineering applications due to their solubility in common organic solvents and their ability to form tough, flexible films with high tensile modulus and outstanding thermal stability (Wang et al., 2008).

Soluble Polyimides with Enhanced Properties Further exploration into pyridine-containing polyimides based on novel diamine monomers highlights the advancements in synthesizing materials that exhibit not only high thermal stability but also remarkable solubility, which is critical for processing and application in various domains. These materials, characterized by their low dielectric constants and excellent mechanical properties, are valuable for applications in electronics and aerospace industries (Yan et al., 2011).

Future Directions

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds may have potential for future research and therapeutic applications.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-26(2)21-24-19(23-17-12-15(28-3)10-11-18(17)29-4)16-13-22-27(20(16)25-21)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPZYYXIAEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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